molecular formula C21H22IOP B3335861 (3-Hydroxypropyl)triphenylphosphonium iodide CAS No. 14580-95-1

(3-Hydroxypropyl)triphenylphosphonium iodide

Cat. No.: B3335861
CAS No.: 14580-95-1
M. Wt: 448.3 g/mol
InChI Key: HTPPTFDKMMKCIQ-UHFFFAOYSA-M
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Description

(3-Hydroxypropyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C21H22IOP It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxypropyl chain, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypropyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with 3-chloropropanol in the presence of an iodide source. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the carbon atom bonded to the chlorine, resulting in the formation of the phosphonium salt.

Reaction Conditions:

    Reagents: Triphenylphosphine, 3-chloropropanol, sodium iodide or potassium iodide.

    Solvent: Anhydrous acetonitrile or tetrahydrofuran.

    Temperature: The reaction is typically carried out at room temperature to 60°C.

    Time: The reaction time can vary from several hours to overnight, depending on the specific conditions used.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypropyl)triphenylphosphonium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphonium group can be reduced under specific conditions.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as cyanide (CN-) or thiolate (RS-) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of (3-oxopropyl)triphenylphosphonium iodide.

    Reduction: Formation of (3-hydroxypropyl)triphenylphosphine.

    Substitution: Formation of various substituted triphenylphosphonium compounds depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxypropyl)triphenylphosphonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.

    Medicine: Explored for its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)triphenylphosphonium iodide is primarily related to its ability to target mitochondria. The triphenylphosphonium group facilitates the accumulation of the compound within the mitochondria due to its lipophilic cationic nature. Once inside the mitochondria, the compound can exert its effects by interacting with mitochondrial membranes or enzymes, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • (3-Carboxypropyl)triphenylphosphonium bromide
  • (2-Hydroxypropyl)triphenylphosphonium triflate
  • Polymer-supported triphenylphosphine

Comparison: (3-Hydroxypropyl)triphenylphosphonium iodide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a hydroxyl group, which can affect its reactivity and biological activity. Similarly, (2-Hydroxypropyl)triphenylphosphonium triflate has a different positional isomerism, which can influence its chemical properties and applications .

Properties

IUPAC Name

3-hydroxypropyl(triphenyl)phosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPTFDKMMKCIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466003
Record name (3-Hydroxypropyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14580-95-1
Record name NSC158462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Hydroxypropyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-HYDROXYPROPYL)-TRIPHENYLPHOSPHONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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